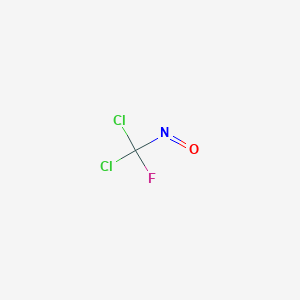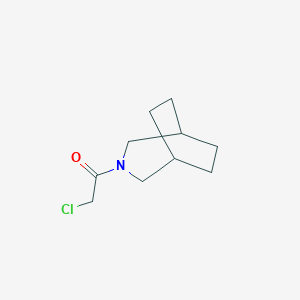
Tetrafluoro-m-phenylenediamine
説明
Tetrafluoro-m-phenylenediamine is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
Tetrafluoro-m-phenylenediamine and its derivatives are synthesized through various chemical processes. For instance, Yano et al. (2003) synthesized a series of N,N,N',N'-tetraaryl-1,4-phenylenediamines, which are models for charged high-spin and organic mixed-valence molecular systems (Yano et al., 2003). Another synthesis approach involved creating asymmetric tetraaryl-1,3-phenylenediamine as a model for positively charged high-spin systems (Yano et al., 2003).
Molecular Structure Analysis
The molecular structure of tetrafluoro-m-phenylenediamine and its derivatives often involve complex arrangements. For example, the study by Yano et al. (2003) indicated that these compounds exhibit interesting electrochemical and spectroscopic properties, which are influenced by their molecular structure (Yano et al., 2003).
Chemical Reactions and Properties
Tetrafluoro-m-phenylenediamine undergoes various chemical reactions, leading to the formation of different compounds. The reactions of polyfluorochalcones with o-phenylenediamine result in the formation of polyfluorinated 2,4-diaryl-2,3-dihydrobenzo-1H-1,5-diazepines (Borodina & Orlova, 2015).
Physical Properties Analysis
The physical properties of tetrafluoro-m-phenylenediamine derivatives, such as thermal stability and solubility, have been studied. Chen et al. (2010) synthesized a novel N,N,N',N'-tetraphenyl-1,4-phenylenediamine-containing aromatic dibromide, which exhibited excellent solubility in common organic solvents and had useful levels of thermal stability (Chen et al., 2010).
Chemical Properties Analysis
The chemical properties, such as redox behavior and electron transport properties, are significant aspects of tetrafluoro-m-phenylenediamine derivatives. The study by Selby et al. (2002) presented the synthesis of tetra-p-anisyl-p-phenylenediamine and its derivatives, which showed potential for directional electron transport and charge-trapping properties (Selby et al., 2002).
科学的研究の応用
Summary of the Application
Tetrafluoro-m-phenylenediamine is used in the synthesis of fluorine-containing aromatic polyamides . These polymers have good solubility in organic solvents and high thermal stability .
Methods of Application or Experimental Procedures
The synthesis involves starting with N-silylated tetrafluoro-m-phenylenediamine and aromatic dicarboxylic acid chlorides . The nucleophilicity of the amino group of tetrafluoro-m-phenylenediamine can be improved through the N-silylation method .
Results or Outcomes
These new series of fluorine-containing aromatic polymers were found to be a member of class of soluble high-temperature polymeric materials .
2. Multiplex Nucleic Acid Detection
Summary of the Application
Poly (m-phenylenediamine) (PMPD) nanospheres and nanorods, which can be synthesized via chemical oxidation polymerization of m-phenylenediamine (MPD) monomers, are used for multiplex nucleic acid detection .
Methods of Application or Experimental Procedures
The synthesis involves chemical oxidation polymerization of m-phenylenediamine (MPD) monomers using ammonium persulfate (APS) as an oxidant at room temperature .
Results or Outcomes
The PMPD nanostructures can be used as an effective fluorescent sensing platform for multiplex nucleic acid detection. A detection limit as low as 50 pM and a high selectivity down to single-base mismatch could be achieved .
3. Large-Scale Synthesis of Functional Poly(m-phenylenediamine) Nanoparticles
Summary of the Application
Tetrafluoro-m-phenylenediamine is used in the large-scale synthesis of functional poly(m-phenylenediamine) (PmPD) nanoparticles . These nanoparticles have potential applications in various fields due to their unique properties.
Methods of Application or Experimental Procedures
The synthesis involves using a small amount of Cu 2+ prior to the polymerization . This improved method allows for the large-scale production of PmPD nanoparticles.
Results or Outcomes
The successful synthesis of PmPD nanoparticles opens up possibilities for their use in various applications, such as in sensors, rechargeable cells, and more .
4. Synthesis of Functional Poly(m-phenylenediamine) Nanoparticles
Summary of the Application
Tetrafluoro-m-phenylenediamine is used in the synthesis of functional poly(m-phenylenediamine) (PmPD) nanoparticles . These nanoparticles have potential applications in various fields due to their unique properties.
Methods of Application or Experimental Procedures
The synthesis involves using a small amount of Cu 2+ prior to the polymerization . This improved method allows for the large-scale production of PmPD nanoparticles.
Results or Outcomes
The successful synthesis of PmPD nanoparticles opens up possibilities for their use in various applications, such as in sensors, rechargeable cells, and more .
特性
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGQUGCFZKMIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043752 | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diaminotetrafluorobenzene | |
CAS RN |
1198-63-6 | |
| Record name | 2,4,5,6-Tetrafluoro-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diaminotetrafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 2,4,5,6-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-tetrafluorobenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAFLUORO-M-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XX864S3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)




![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)


